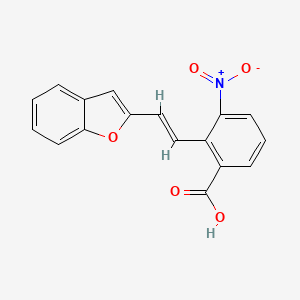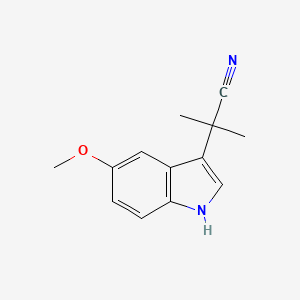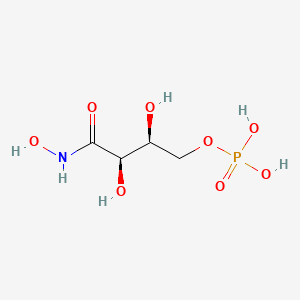
Butanamide, N,2,3-trihydroxy-4-(phosphonooxy)-, (2R,3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanamide, N,2,3-trihydroxy-4-(phosphonooxy)-, (2R,3S)- is a complex organic compound with significant biochemical and industrial relevance. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a phosphonooxy group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N,2,3-trihydroxy-4-(phosphonooxy)-, (2R,3S)- typically involves multi-step organic reactions. The process begins with the preparation of the butanamide backbone, followed by the introduction of hydroxyl groups at specific positions. The final step involves the addition of the phosphonooxy group under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of catalysts and specific reaction temperatures and pressures to facilitate the desired chemical transformations efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Butanamide, N,2,3-trihydroxy-4-(phosphonooxy)-, (2R,3S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The phosphonooxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary alcohols.
Wissenschaftliche Forschungsanwendungen
Butanamide, N,2,3-trihydroxy-4-(phosphonooxy)-, (2R,3S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of various chemicals and materials due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of Butanamide, N,2,3-trihydroxy-4-(phosphonooxy)-, (2R,3S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and phosphonooxy groups play crucial roles in these interactions, facilitating binding and subsequent biochemical reactions. The pathways involved often include phosphorylation and dephosphorylation processes, which are essential in cellular signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanamide, N,2,3-trihydroxy-4-(phosphonooxy)-, (2R,3R)-: A stereoisomer with different spatial arrangement of atoms.
Butanamide, N,2,3-dihydroxy-4-(phosphonooxy)-: Lacks one hydroxyl group compared to the target compound.
Butanamide, N,2,3-trihydroxy-4-(sulfonooxy)-: Contains a sulfonooxy group instead of a phosphonooxy group.
Uniqueness
The uniqueness of Butanamide, N,2,3-trihydroxy-4-(phosphonooxy)-, (2R,3S)- lies in its specific stereochemistry and the presence of both hydroxyl and phosphonooxy groups. This combination of functional groups and stereochemistry makes it particularly valuable in biochemical research and industrial applications, where precise molecular interactions are crucial.
Eigenschaften
CAS-Nummer |
628339-03-7 |
|---|---|
Molekularformel |
C4H10NO8P |
Molekulargewicht |
231.10 g/mol |
IUPAC-Name |
[(2S,3R)-2,3-dihydroxy-4-(hydroxyamino)-4-oxobutyl] dihydrogen phosphate |
InChI |
InChI=1S/C4H10NO8P/c6-2(1-13-14(10,11)12)3(7)4(8)5-9/h2-3,6-7,9H,1H2,(H,5,8)(H2,10,11,12)/t2-,3+/m0/s1 |
InChI-Schlüssel |
JJQQOJRGUHNREK-STHAYSLISA-N |
Isomerische SMILES |
C([C@@H]([C@H](C(=O)NO)O)O)OP(=O)(O)O |
Kanonische SMILES |
C(C(C(C(=O)NO)O)O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



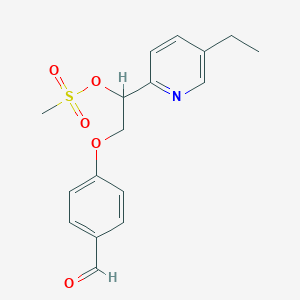

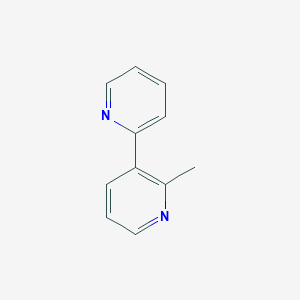
![1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide](/img/structure/B15168678.png)
![6,6',6''-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid](/img/structure/B15168683.png)
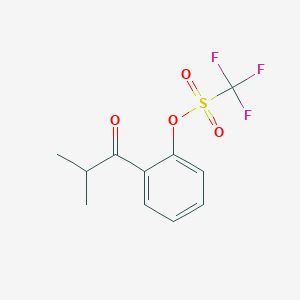

![N-[([1,1'-Biphenyl]-3-yl)methyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B15168706.png)
![N-[4-(Trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-sulfonamide](/img/structure/B15168713.png)
![6-(3,4-Dichlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B15168720.png)
![N-[(2-Bromophenyl)methyl]-N-ethynylcyclohex-1-ene-1-carboxamide](/img/structure/B15168722.png)
